molecular formula C10H10O3 B8536249 (2Z)-2-(hydroxymethyl)-3-phenylprop-2-enoic acid

(2Z)-2-(hydroxymethyl)-3-phenylprop-2-enoic acid

Cat. No.: B8536249
M. Wt: 178.18 g/mol
InChI Key: FRLSOAJUVAVPSN-UHFFFAOYSA-N
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Description

2-Benzylidene-3-hydroxypropionic acid is an organic compound characterized by the presence of a benzylidene group attached to a hydroxypropionic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-benzylidene-3-hydroxypropionic acid typically involves the condensation of benzaldehyde with 3-hydroxypropionic acid under basic conditions. The reaction is often catalyzed by a base such as sodium hydroxide or potassium hydroxide, and the reaction mixture is heated to facilitate the condensation process.

Industrial Production Methods: Industrial production of 2-benzylidene-3-hydroxypropionic acid may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions: 2-Benzylidene-3-hydroxypropionic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carboxyl group, resulting in the formation of benzylidene malonic acid.

    Reduction: The benzylidene group can be reduced to form 3-hydroxypropionic acid derivatives.

    Substitution: The benzylidene group can participate in electrophilic aromatic substitution reactions, leading to the formation of various substituted derivatives

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions

Major Products:

    Oxidation: Benzylidene malonic acid.

    Reduction: 3-Hydroxypropionic acid derivatives.

    Substitution: Various substituted benzylidene derivatives

Scientific Research Applications

2-Benzylidene-3-hydroxypropionic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of polymers and other industrial chemicals

Mechanism of Action

The mechanism of action of 2-benzylidene-3-hydroxypropionic acid involves its interaction with various molecular targets and pathways. The benzylidene group can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function .

Comparison with Similar Compounds

    3-Hydroxypropionic Acid: Shares the hydroxypropionic acid backbone but lacks the benzylidene group.

    Benzylidene Malonic Acid: Similar structure but with an additional carboxyl group.

    Cinnamic Acid: Contains a similar benzylidene group but with a different acid moiety

Uniqueness: Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C10H10O3

Molecular Weight

178.18 g/mol

IUPAC Name

2-(hydroxymethyl)-3-phenylprop-2-enoic acid

InChI

InChI=1S/C10H10O3/c11-7-9(10(12)13)6-8-4-2-1-3-5-8/h1-6,11H,7H2,(H,12,13)

InChI Key

FRLSOAJUVAVPSN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C=C(CO)C(=O)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

The product (143.9 g) in Reference Example 2, namely 2-benzylidene-3-acetoxypropionate methyl ester, is dissolved in methanol (400 ml), followed by addition of an aqueous solution of sodium hydroxide (96.0 g; 2.40 mol; purity of 97%) in water (800 ml). The resulting mixture is stirred at ambient temperature for 90 minutes. The reaction solution is concentrated under reduced pressure to distill off methanol, followed by addition of water (100 ml) and 36% hydrochloric acid (250 ml) for adjusting the resulting mixture to neutrality and subsequent extraction into ethyl acetate (600 ml). The resulting organic phase is washed with saturated saline (300 ml). After filtering off insoluble matters, the resulting solution is concentrated under reduced pressure. To the resulting residue is added toluene (250 ml×4), and the mixture is concentrated under reduced pressure to remove acetic acid to give a crude product of the title compound (107.8 g).
[Compound]
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Synthesis routes and methods II

Procedure details

Methyl 2-benzylidene-3-acetoxypropionate [formula (IV), R1=Ph, R2=Me, R3=acetyl group, 143.9 g] obtained in Example 2 was dissolved in 400 ml of methanol, and an aqueous solution of 96.0 g (97%, 2.40 mols) of sodium hydroxide in 800 ml of water was added thereto. The resulting mixture was then stirred at room temperature for 90 minutes. After the completion of the reaction, the reaction solution was concentrated under reduced pressure, and methanol was distilled off. Subsequently, the residue was neutralized with the addition of 100 ml of water and 250 ml of 36% hydrochloric acid, and extracted with 600 ml of ethyl acetate. The resulting organic layer was washed with 300 ml of a saturated aqueous solution of sodium chloride, and insoluble matters were separated by filtration. The resulting solution was concentrated under reduced pressure. Toluene was added to the resulting residue in four divided portions in an amount of 250 ml each. The mixture was concentrated under reduced pressure, and acetic acid was removed to obtain 107.8 g of a crude product of the above title compound.
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reactant
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400 mL
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